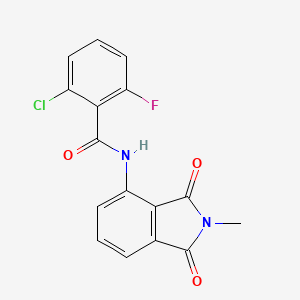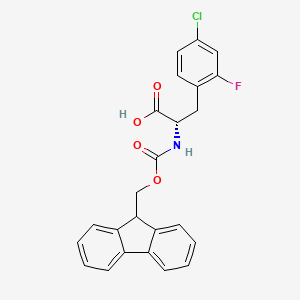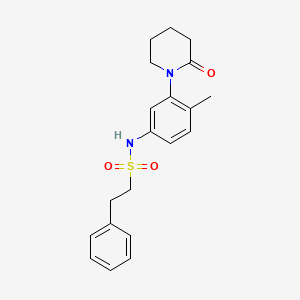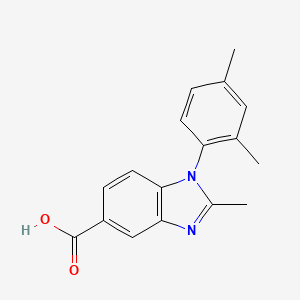
2-chloro-6-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound is synthesized from 2- (2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The synthesis involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .Molecular Structure Analysis
The molecular structure of “2-chloro-6-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide” consists of 16 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms. The molecular weight of the compound is 332.72.Chemical Reactions Analysis
The compound is part of a series of novel pomalidomide linked with diphenylcarbamide derivatives . Some of these compounds are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A significant focus has been on the synthesis and characterization of novel compounds for various applications. For example, compounds with the isoindolin-1,3-dione structure have been synthesized and characterized for their potential applications in corrosion inhibition and as antibacterial agents. One study detailed the synthesis of novel 5-substituted tetrazoles with inhibitory activity of corrosion for mild steel in acidic media, showcasing the structural similarity and potential for diverse applications (Aouine et al., 2011). Similarly, research on the synthesis and biological activity of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide compounds has shown promising antibacterial activities, indicating the potential pharmaceutical applications of such structures (Patel & Dhameliya, 2010).
Advanced Materials
Research into new optically active polyamides containing isoindolin-2-yl units has opened avenues in materials science, particularly in the development of polymers with specific optical properties. One study reports the synthesis of optically active polyamides with pendant nitro-isoindolin-2-yl groups, highlighting their solubility and thermal properties, which are crucial for various applications in materials science (Faghihi et al., 2010).
Crystal Structure Analysis
The detailed analysis of crystal structures contributes to the understanding of molecular interactions and stability. For instance, the crystal structure and spectroscopy of N-(1,3-dioxoisoindolin-2yl)benzamide have been thoroughly investigated, providing insights into the compound's potential applications in designing more stable and effective molecules for various purposes (Bülbül et al., 2015).
Biomedical Imaging
The development of radioligands for positron emission tomography (PET) imaging is another area where related compounds have been explored. A study on the radiosynthesis and evaluation of an 18F-labeled PET radioligand for metabotropic glutamate receptor subtype 4 (mGlu4) showcases the potential of fluoroisoindolin-2-yl derivatives in developing diagnostic tools for neurological conditions (Kil et al., 2014).
Antibacterial and Antioxidant Activities
Compounds with similar structural features have been synthesized and tested for their antibacterial and antioxidant activities. For example, the synthesis and characterization of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea have revealed potential antibacterial applications (Sapari et al., 2014).
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3/c1-20-15(22)8-4-2-7-11(12(8)16(20)23)19-14(21)13-9(17)5-3-6-10(13)18/h2-7H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLJOBCSDUASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2807181.png)

![N-(3,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2807184.png)

![N-(4-methoxyphenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2807190.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2807194.png)
![3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2807195.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2807196.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2807197.png)
![3-(4-fluorobenzyl)-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807200.png)

